molecular formula C12H10N2O3 B8568867 methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate

methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate

Katalognummer: B8568867
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: MWVRQKYVEDJGCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is a heterocyclic organic compound with a pyrazine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with phenyl groups under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the desired functional groups onto the pyrazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reactions efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 3-hydroxy-6-phenylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.

    Pyrazine derivatives: A broader class of compounds with diverse pharmacological activities, including antidiabetic, anticancer, and antiviral properties.

Uniqueness: methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate is unique due to its specific functional groups and the resulting chemical properties

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

methyl 2-oxo-5-phenyl-1H-pyrazine-3-carboxylate

InChI

InChI=1S/C12H10N2O3/c1-17-12(16)10-11(15)13-7-9(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,15)

InChI-Schlüssel

MWVRQKYVEDJGCQ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC(=CNC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.